2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde
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Overview
Description
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of bromine, chlorine, ethoxy, and hydroxy functional groups attached to a benzene ring with an aldehyde group
Mechanism of Action
Target of Action
It is known that benzylic halides, a family to which this compound belongs, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Mode of Action
The compound’s mode of action involves interactions with its targets through a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH). Then, the resulting compound reacts with NBS .
Biochemical Pathways
It is known that benzylic halides typically react via an sn1 pathway, which involves a two-step mechanism .
Result of Action
It is known that the compound is a member of the benzaldehyde family.
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde can be achieved through several synthetic routes. One common method involves the bromination and chlorination of 5-ethoxy-4-hydroxybenzaldehyde. The reaction typically proceeds as follows:
Bromination: 5-Ethoxy-4-hydroxybenzaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, at a controlled temperature. The reaction results in the selective bromination at the 2-position of the benzene ring.
Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzoic acid.
Reduction: 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its unique functional groups.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-chloro-4-hydroxybenzaldehyde
- 2-Bromo-5-ethoxy-4-hydroxybenzaldehyde
- 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde
Uniqueness
2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde is unique due to the specific combination of bromine, chlorine, ethoxy, and hydroxy functional groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMATNKFDAXVDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358261 |
Source
|
Record name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597545-04-5 |
Source
|
Record name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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